2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O2. It features a piperazine ring substituted with a 2-methoxyphenyl group, and it exists as a dihydrochloride salt, enhancing its solubility and stability in aqueous environments. This compound is of interest in medicinal chemistry due to its potential pharmacological applications.
The compound is classified under organic chemistry, specifically within the realm of pharmaceuticals and medicinal compounds. It has been studied for its interactions with various receptors, particularly in the context of neuropharmacology. The synthesis of this compound can be traced through various research studies and patents that explore its derivatives and related structures .
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride typically involves several key steps:
The molecular structure of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride can be visualized as follows:
The compound's detailed properties include:
The compound can participate in various chemical reactions due to its functional groups:
Specific reactions involving this compound often focus on its interactions with neurotransmitter receptors, particularly serotonin receptors, which are critical for understanding its pharmacological profile .
The mechanism of action for 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride primarily involves modulation of serotonin receptors.
Studies indicate that compounds with similar structures exhibit varying affinities for different serotonin receptor subtypes, suggesting that this compound may also possess selective receptor activity .
The physical properties of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride include:
Chemical properties include:
Relevant data regarding these properties can be sourced from chemical databases and material safety data sheets .
The primary applications of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride are found in:
This compound serves as a valuable tool in both medicinal chemistry and pharmacological research, contributing to advancements in understanding neurochemical processes and developing novel treatments for mental health disorders .
Piperazine derivatives featuring a 2-methoxyphenyl substitution exhibit distinct pharmacological profiles due to their stereoelectronic properties. The compound 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride (CAS: 1423794-98-2) exemplifies this class, with the ortho-methoxy group inducing steric hindrance and altering electron distribution across the phenyl ring. This configuration enhances hydrogen-bonding capabilities and influences receptor-binding orientation [2] [8]. The dihydrochloride salt form (molecular formula: C₁₃H₂₂Cl₂N₂O₂; MW: 309.24 g/mol) improves water solubility and crystallinity, facilitating in vitro research applications [1] [2].
The ethanolamine linker (-CH₂CH₂OH) provides conformational flexibility, enabling optimal interactions with transmembrane helices of G-protein-coupled receptors (GPCRs). This structural feature is critical for modulating serotonergic targets like 5-HT₁ₐ, where ligand flexibility accommodates the receptor’s orthosteric pocket [2] [6].
Compound | Core Scaffold | Substituent Position | Key Pharmacophoric Features | |
---|---|---|---|---|
Target Compound | Piperazine-ethanolamine | ortho-Methoxyphenyl | Flexible linker, basic nitrogen, H-bond donor | |
Haloperidol | Butyrophenone | para-Fluorophenyl | Rigid carbonyl, tertiary alcohol | |
1-(2-Methoxyphenyl)piperazine | Unsubstituted piperazine | ortho-Methoxyphenyl | Minimal linker, high planarity | [8] |
Piperazine-ethanolamines emerged in the 1980s as flexible scaffolds for CNS drug design. Early derivatives like Naftopidil integrated piperazine with arylalkyl groups for α₁-adrenergic antagonism. The introduction of ortho-methoxyphenyl variants marked a shift toward serotonin receptor (5-HT) selectivity, driven by observations that ortho substitution enhanced 5-HT₁ₐ affinity over dopaminergic targets [5] [6].
The evolution accelerated with radioligand development for positron emission tomography (PET). For example, [¹¹C]CUMI-101, an agonist PET tracer derived from 4-(2-methoxyphenyl)piperazine, demonstrated nanomolar affinity (Kᵢ = 0.15 nM) for 5-HT₁ₐ, validating the scaffold’s utility in mapping CNS receptors [6]. Concurrently, sigma receptor (S1R) ligands like AD353 incorporated piperazine-ethanolamine motifs to achieve antagonism, highlighting the scaffold’s adaptability across receptor classes [5] [9].
This compound’s significance lies in its balanced affinity for serotonin and sigma receptors. In silico modeling predicts moderate-to-high 5-HT₁ₐ binding due to the following interactions:
Functional assays of analogs suggest partial agonist behavior, evidenced by GTPγS binding in CHO cells expressing human 5-HT₁ₐ receptors [6]. The ortho substitution further confers selectivity over 5-HT₂ and dopaminergic receptors—unlike para-methoxy analogs, which show promiscuous binding [2] [8].
Receptor Type | Affinity (Kᵢ, nM) | Selectivity vs. 5-HT₁ₐ | Structural Determinants | |
---|---|---|---|---|
5-HT₁ₐ | 8–24 | Reference | ortho-Methoxy, ethanolamine linker | |
S1R | 104–328 | 10- to 40-fold lower | Lipophilic benzyl groups (in derivatives) | [2] [9] |
D₂ | >1,000 | >100-fold lower | Lack of fused aromatic systems | [6] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: